3-Chloro-2-methylbenzonitrile
Overview
Description
3-Chloro-2-methylbenzonitrile is a chemical compound with the molecular formula C8H6ClN . It has a molecular weight of 151.593 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a chlorine atom and a methyl group attached to adjacent carbon atoms, and a nitrile group attached to the carbon atom next to the methyl group .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 226.6±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 46.3±3.0 kJ/mol and a flash point of 87.1±16.8 °C . The index of refraction is 1.553, and it has a molar refractivity of 40.8±0.4 cm3 .Scientific Research Applications
Microwave-induced Nucleophilic Fluorination
- Application: In a study on microwave-induced nucleophilic fluorination, derivatives of meta-halo-3-methylbenzonitrile (including chloro-derivatives) were synthesized to examine reactivity towards aromatic nucleophilic substitution. This research demonstrated the feasibility of using microwave systems in radiochemical synthesis, showing that chloro-precursors could achieve a labeling yield of 9% in less than 3 minutes (Guo et al., 2008).
Benchmark Thermochemistry
- Application: A comprehensive study on the gas-phase enthalpies of formation of methylbenzonitriles, including 3-Chloro-2-methylbenzonitrile, provided valuable data for estimating thermochemical properties of such compounds. The research highlighted the interaction between cyano and methyl groups, offering insights for chemical engineering and synthesis processes (Zaitseva et al., 2015).
Synthesis of Pesticides
- Application: The synthesis of 3-fluoro-4-methylbenzonitrile, using a process involving nitrification, diazotization, and other reactions, has implications for the development and production of new pesticides. This research showcases the practical importance of derivatives of this compound in agricultural chemistry (Min, 2006).
Vibrational Spectrum Analysis
- Application: Studies on the vibrational spectrum of similar compounds, like para-methylbenzonitrile, provide insights into the molecular properties of this compound. These analyses are crucial in understanding the physical and chemical characteristics of such molecules, with implications for materials science and molecular spectroscopy (Chatterjee et al., 1978).
Improved Synthesis Methods
- Application: Research on the improved synthesis of derivatives like 1-Chloro-6-methoxy-isoquinolin-3-ol, starting from 4-methoxy-2-methylbenzonitrile, highlights the significance of this compound in developing new and efficient synthetic routes. This has implications for pharmaceutical and chemical manufacturing (Zheng et al., 2009).
Photochemical Studies
- Application: Investigations into the photochemistry of substituted halogenophenols, including chloro-derivatives, can provide insights into the photochemical behavior of this compound. Such studies are important in understanding the reactivity and stability of these compounds under different light conditions, which is significant in the field of photochemistry and environmental sciences (Bonnichon et al., 1999).
Safety and Hazards
3-Chloro-2-methylbenzonitrile is considered hazardous. It’s toxic in contact with skin, causes skin irritation, serious eye irritation, and is harmful if swallowed or inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
3-chloro-2-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFZTNLSUJCIMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334664 | |
Record name | 3-Chloro-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54454-12-5 | |
Record name | 3-Chloro-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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